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Compound of Interest

Compound Name: SSR182289

Cat. No.: B611012 Get Quote

SSR182289 is a potent, selective, and orally active non-peptide inhibitor of thrombin, the key

serine protease in the coagulation cascade.[1] While initially investigated for its antithrombotic

effects, compelling preclinical evidence has highlighted its potential as a therapeutic agent for

liver fibrosis. This technical guide provides a comprehensive review of the available literature

on SSR182289, focusing on its mechanism of action, preclinical efficacy in liver fibrosis, and

the underlying signaling pathways.

Core Compound Information
Property Value Reference

Chemical Name

N-[(2S)-5-(5-amino-2-

pyridinyl)-1-oxo-1-[[4-

(difluoromethylidene)-1-

piperidinyl]methyl]pentyl]-2-

amino-N-[(1,1'-biphenyl)-2-

yl]acetamide

[2]

Molecular Formula C30H33F2N5O4S [3]

Molecular Weight 597.68 g/mol [3]

CAS Number 363151-21-7 [2]

Mechanism of Action Direct Thrombin Inhibitor [1]
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Preclinical Efficacy in Liver Fibrosis
A pivotal study by Duplantier and colleagues demonstrated the anti-fibrotic efficacy of

SSR182289 in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. Oral

administration of SSR182289 significantly attenuated the progression of liver fibrosis.

Quantitative Efficacy Data
Parameter

3 Weeks CCl4
+ SSR182289

7 Weeks CCl4
+ SSR182289

p-value Reference

Fibrosis Area

Reduction
Not significant -30% p = 0.04 [4]

ASMA-Positive

Area Reduction
-22% -35%

p = 0.03 (3

weeks), p = 0.05

(7 weeks)

[4]

TIMP-1 mRNA

Expression

Reduction

-52% Not reported p = 0.02 [4]

ASMA: Alpha-smooth muscle actin, a marker of activated hepatic stellate cells. TIMP-1: Tissue

inhibitor of metalloproteinase-1, a pro-fibrogenic gene.

These findings indicate that thrombin inhibition by SSR182289 effectively reduces the

activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and

downregulates the expression of key pro-fibrotic genes.[4]

Experimental Protocols
The following methodologies are based on the study by Duplantier et al. (2004) in Gut.

CCl4-Induced Liver Fibrosis in Rats
Animal Model: Male Wistar rats.

Induction of Fibrosis: Intraperitoneal injection of CCl4 (dissolved in olive oil) twice weekly for

3 or 7 weeks.
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Treatment: Oral administration of SSR182289, starting one week after the initiation of CCl4

intoxication.

Histological Analysis: Liver tissue sections were stained to assess fibrosis and the area

occupied by alpha-smooth muscle actin (ASMA)-positive cells using histomorphometry.

Gene Expression Analysis: Expression of fibrosis-related genes (e.g., TIMP-1, Collagen I,

MMP-2, TIMP-2) was measured by real-time reverse transcription-polymerase chain reaction

(RT-PCR).
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Experimental workflow for evaluating SSR182289 in a rat model of liver fibrosis.
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Mechanism of Action and Signaling Pathway
SSR182289 exerts its anti-fibrotic effects by directly inhibiting thrombin. In the context of liver

injury, thrombin acts as a potent signaling molecule that promotes fibrosis through the

activation of Protease-Activated Receptors (PARs), particularly PAR-1, on the surface of

hepatic stellate cells (HSCs).

The activation of PAR-1 by thrombin on HSCs initiates a signaling cascade that leads to a pro-

fibrotic cellular response, including:

Activation and Proliferation: HSCs transform from a quiescent state to a proliferative,

myofibroblast-like phenotype.

Increased Extracellular Matrix Production: Enhanced synthesis and deposition of collagen

and other extracellular matrix components.

Upregulation of Pro-fibrotic Genes: Increased expression of genes such as TIMP-1.

By inhibiting thrombin, SSR182289 effectively blocks this signaling pathway, thereby preventing

HSC activation and the subsequent progression of liver fibrosis.
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Signaling pathway of thrombin-mediated hepatic stellate cell activation and its inhibition by
SSR182289.

Conclusion
SSR182289 is a promising therapeutic candidate for the treatment of liver fibrosis. Its

mechanism of action, centered on the inhibition of thrombin and the subsequent blockade of

pro-fibrotic signaling pathways in hepatic stellate cells, is well-supported by preclinical data.
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The significant reduction in fibrosis and markers of HSC activation in a relevant animal model

underscores its potential. Further investigation into its clinical efficacy and safety is warranted

to translate these preclinical findings into a novel therapy for patients with chronic liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611012#ssr182289-literature-review-and-
background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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